molecular formula C10H8FN3O2 B11880334 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide

7-Fluoro-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B11880334
M. Wt: 221.19 g/mol
InChI Key: RELBVPTVIWIBCC-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H8FN3O2 and a molecular weight of 221.19 g/mol. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and hydroxyl groups in its structure makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 7-fluoro-4-hydroxyquinoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-4-hydroxyquinoline-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal function .

Comparison with Similar Compounds

    8-Fluoro-4-hydroxyquinoline-3-carbohydrazide: Similar in structure but with the fluorine atom at the 8-position instead of the 7-position.

    4-Hydroxyquinoline-3-carbohydrazide: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Uniqueness: 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of the fluorine atom at the 7-position, which can significantly alter its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

7-fluoro-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C10H8FN3O2/c11-5-1-2-6-8(3-5)13-4-7(9(6)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16)

InChI Key

RELBVPTVIWIBCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)NN

Origin of Product

United States

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